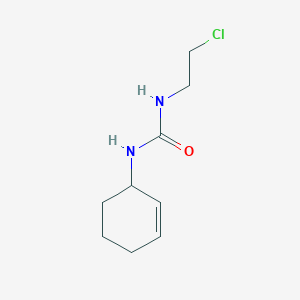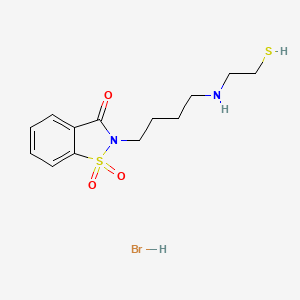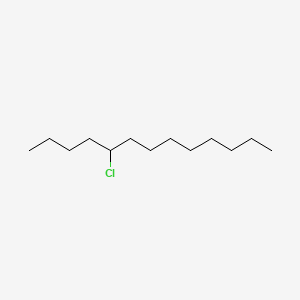
Chlorotridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to almost colorless liquid with a specific gravity of 0.87 at 20°C and a boiling point of 126°C at 5 mmHg. This compound is primarily used in organic synthesis and has various applications in industrial and research settings.
Vorbereitungsmethoden
Chlorotridecane is typically synthesized through the chlorination of tridecane. . The reaction conditions generally include maintaining a controlled temperature and pressure to ensure the efficient production of this compound. Industrial production methods often involve large-scale chlorination processes with stringent safety measures due to the hazardous nature of chlorine gas.
Analyse Chemischer Reaktionen
Chlorotridecane undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Dehydrohalogenation: When exposed to hot metal surfaces, this compound can undergo dehydrohalogenation, leading to the formation of chlorinated olefins.
Oxidation and Reduction: this compound can also be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield tridecanol.
Wissenschaftliche Forschungsanwendungen
Chlorotridecane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Industrial Applications: this compound is utilized in the production of surfactants, detergents, and emulsifiers.
Environmental Research: Studies have investigated the transformation of chlorinated paraffins, such as this compound, to chlorinated olefins during metal work and thermal exposure.
Analytical Methods: It is used in the development of analytical methods for the determination of chlorine dioxide and other chlorine compounds.
Wirkmechanismus
The mechanism of action of chlorotridecane primarily involves its reactivity as a chlorinated alkane. The chlorine atom in this compound makes it a good leaving group, facilitating various substitution and elimination reactions. In industrial settings, its transformation during thermal exposure involves dehydrohalogenation, leading to the formation of chlorinated olefins.
Vergleich Mit ähnlichen Verbindungen
Chlorotridecane can be compared with other chlorinated alkanes such as:
- Chlorododecane (C12H25Cl)
- Chlorotetradecane (C14H29Cl)
- Chloropentadecane (C15H31Cl)
What sets this compound apart is its specific chain length and the resulting physical and chemical properties. For instance, its boiling point and reactivity can differ significantly from those of chlorododecane or chlorotetradecane due to the variation in carbon chain length.
Eigenschaften
CAS-Nummer |
34214-84-1 |
|---|---|
Molekularformel |
C13H27Cl |
Molekulargewicht |
218.80 g/mol |
IUPAC-Name |
5-chlorotridecane |
InChI |
InChI=1S/C13H27Cl/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
HLFUZAIUGZYFDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


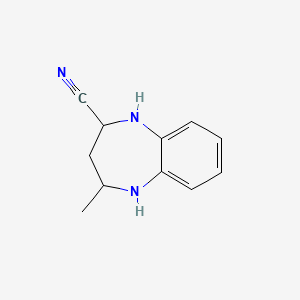
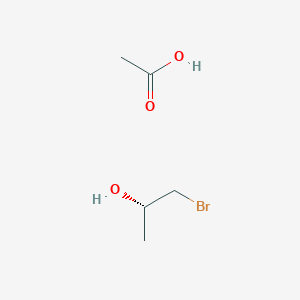

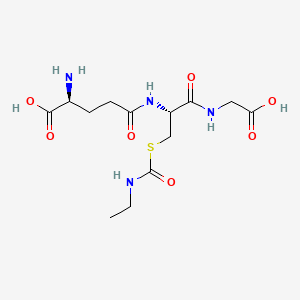
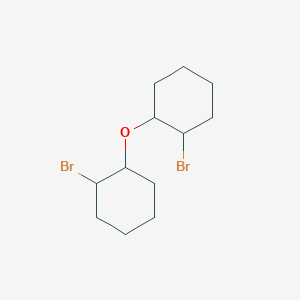
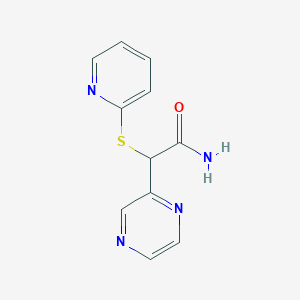
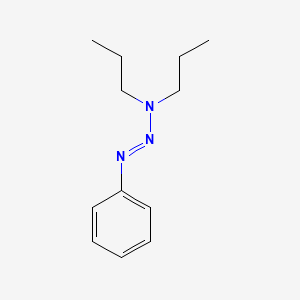
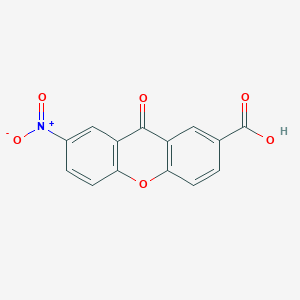
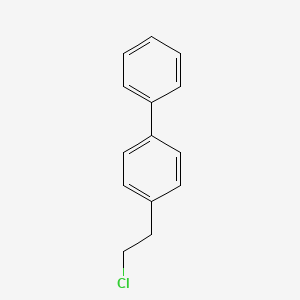
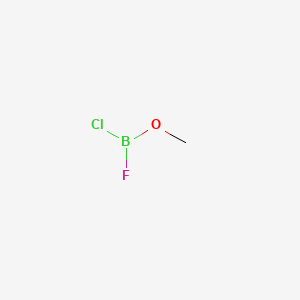
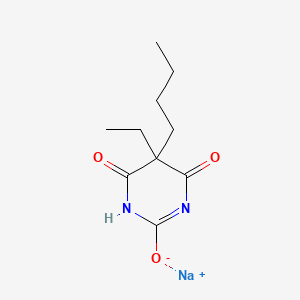
![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)
